![molecular formula C27H23FN2O5 B2644185 N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866590-12-7](/img/structure/B2644185.png)
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C27H23FN2O5 and its molecular weight is 474.488. The purity is usually 95%.
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Scientific Research Applications
- N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. The compound’s unique structure and mechanism of action make it an interesting candidate for further study in cancer therapy .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders. Preliminary studies suggest that this compound exhibits anti-inflammatory effects by modulating specific pathways. Researchers are exploring its potential as a novel anti-inflammatory agent .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some studies indicate that N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide may protect neurons from oxidative stress and apoptosis. Further investigations are needed to validate its neuroprotective properties .
- Researchers have explored the compound’s antimicrobial potential against bacteria, fungi, and parasites. Its unique chemical structure may interfere with microbial growth and survival. Investigations continue to assess its efficacy and safety as an antimicrobial agent .
- The compound’s lipophilic nature and specific interactions with cellular components make it an interesting candidate for drug delivery systems. Scientists are designing nanoparticles and micelles incorporating this compound to enhance targeted drug delivery .
- PDT is a non-invasive cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, leading to tumor cell death. Researchers are studying the potential of N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide as a photosensitizer in PDT .
- Chemists are exploring synthetic routes to prepare this compound efficiently. Additionally, they are designing derivatives with modified functional groups to enhance specific properties or target different biological pathways .
- Although less explored, there is interest in evaluating the compound’s potential as an agrochemical (pesticide or herbicide). Its structural features may allow for selective action against pests or weeds .
Anticancer Research
Anti-Inflammatory Properties
Neuroprotective Effects
Antimicrobial Activity
Drug Delivery Systems
Photodynamic Therapy (PDT)
Chemical Synthesis and Derivatives
Agrochemical Applications
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-16-4-6-17(7-5-16)26(32)21-14-30(22-10-8-18(28)12-20(22)27(21)33)15-25(31)29-19-9-11-23(34-2)24(13-19)35-3/h4-14H,15H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLPSAIUMAZSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
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